Mal-NH-PEG12-CH2CH2COOPFP ester
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Overview
Description
Mal-NH-PEG12-CH2CH2COOPFP ester is a polyethylene glycol (PEG) based linker molecule designed specifically for the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is utilized in the field of chemical biology and medicinal chemistry for its ability to facilitate the targeted degradation of proteins via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-NH-PEG12-CH2CH2COOPFP ester involves multiple steps, typically starting with the functionalization of polyethylene glycol (PEG) chains. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Mal-NH-PEG12-CH2CH2COOPFP ester primarily undergoes substitution reactions due to the presence of reactive ester and maleimide groups . These reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols . The reactions are often conducted in organic solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the reactions of this compound are typically conjugates where the PEG chain is linked to another molecule via the maleimide or ester group . These conjugates are used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Mal-NH-PEG12-CH2CH2COOPFP ester is widely used in scientific research for the development of PROTACs, which are molecules designed to target and degrade specific proteins within cells . This compound is also used in the synthesis of other bioactive molecules and drug delivery systems . In the field of medicinal chemistry, it plays a crucial role in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Mal-NH-PEG12-CH2CH2COOPFP ester involves its role as a linker in PROTACs . PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The PEG chain in this compound provides flexibility and solubility to the PROTAC molecule, enhancing its ability to interact with both the target protein and the E3 ligase .
Comparison with Similar Compounds
Similar Compounds:
- Mal-NH-PEG4-CH2CH2COOPFP ester
- Mal-NH-PEG8-CH2CH2COOPFP ester
- Mal-NH-PEG24-CH2CH2COOPFP ester
Uniqueness: Mal-NH-PEG12-CH2CH2COOPFP ester is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility . This makes it particularly effective in the synthesis of PROTACs compared to similar compounds with shorter or longer PEG chains .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59F5N2O17/c41-35-36(42)38(44)40(39(45)37(35)43)64-34(51)4-7-52-9-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-10-53-8-5-46-31(48)3-6-47-32(49)1-2-33(47)50/h1-2H,3-30H2,(H,46,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAJQONVXDZRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59F5N2O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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